4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C6H3BrIN3 and a molecular weight of 323.92 g/mol . This compound is part of the pyrazolo[3,4-c]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine typically involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) as the iodinating agent . The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions to ensure the selective iodination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve high yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and catalysts.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives with potential biological activities .
Scientific Research Applications
4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, such as kinase inhibitors.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, blocking its activity and thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Uniqueness
4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and iodine atoms allows for versatile chemical modifications and the potential to interact with a wide range of biological targets .
Properties
IUPAC Name |
4-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLSZIZAGABEEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2C=N1)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.